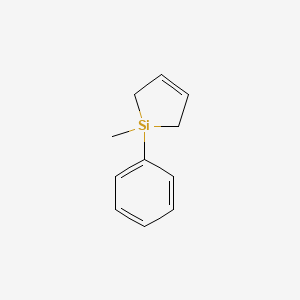

Silacyclopent-3-ene, 1-methyl-1-phenyl-

Description

Significance of Silicon in Contemporary Chemical Research

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has become a cornerstone of modern chemical research. Although silicon is in the same group as carbon in the periodic table, it exhibits distinct chemical properties that lead to unique reactivity and applications. acs.orgdatapdf.com Unlike the naturally abundant silicates, organosilicon compounds are synthesized to serve as essential building blocks in organic synthesis and materials science. Their applications are diverse, ranging from pharmaceuticals and agrochemicals to advanced materials like silicones, which are valued for their thermal stability, water repellency, and electrical insulation properties. dtic.mil The ability of silicon to form hypervalent compounds and its different electronegativity compared to carbon give rise to reactivity patterns that are a fertile ground for ongoing research. acs.orgchemnet.com

Overview of Silacyclic Compounds and their Research Relevance

Silacyclic compounds, or cyclic silanes, are molecules containing one or more silicon atoms within a ring structure. These compounds are of significant interest because the inclusion of silicon in a carbocyclic framework can dramatically alter the ring's properties, including strain, conformation, and reactivity. The synthesis of these heterocycles, such as silacyclobutanes and silacyclopentanes, has been a subject of extensive study. nih.gov Cyclic silanes serve as important monomers for ring-opening polymerization (ROP), a key method for producing silicon-containing polymers with controlled molecular weights and structures. guidechem.com Furthermore, functionalized cyclic silanes, like cyclic azasilanes, are being explored as advanced coupling agents for surface modification in nanotechnology.

Specific Academic Interest in Silacyclopent-3-ene (B12353066) Derivatives

Within the family of cyclic silanes, silacyclopent-3-ene derivatives have garnered specific academic interest. These five-membered rings contain a silicon atom and a carbon-carbon double bond, making them versatile intermediates. Their structure allows for reactivity at the silicon center, the double bond, and the allylic positions. A primary area of research for these compounds is their use as monomers in anionic ring-opening polymerization (AROP). This process allows for the synthesis of unsaturated organosilicon polymers, such as poly(silapentenes), which are valuable precursors for further chemical modification and the development of novel materials. datapdf.comdtic.mil The study of these polymerizations provides insights into reaction mechanisms and the creation of polymers with specific microstructures and properties. acs.orgdatapdf.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

50694-31-0 |

|---|---|

Molecular Formula |

C11H14Si |

Molecular Weight |

174.31 g/mol |

IUPAC Name |

1-methyl-1-phenyl-2,5-dihydrosilole |

InChI |

InChI=1S/C11H14Si/c1-12(9-5-6-10-12)11-7-3-2-4-8-11/h2-8H,9-10H2,1H3 |

InChI Key |

NRPBNSRSVCOHBL-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1(CC=CC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthesis of Silacyclopent 3 Ene, 1 Methyl 1 Phenyl

Direct Cyclization Approaches

Direct cyclization methods provide an efficient route to the silacyclopentene skeleton by forming the ring in a single key step from acyclic precursors. These strategies are often characterized by high atom economy and can be broadly categorized into metal-mediated and metal-catalyzed processes.

Magnesium-Mediated Cycloaddition Reactions

One of the classical and most direct methods for synthesizing silacyclopent-3-enes involves the reaction of a 1,3-diene with a dichlorosilane (B8785471) in the presence of an active metal, typically magnesium. This approach relies on the reductive cyclization of the starting materials.

The reaction is believed to proceed through the formation of a highly reactive magnesium-diene complex, such as a magnesacyclopentene, or via the generation of silylene-like species or a Grignard-type intermediate which then reacts with the diene. The activated magnesium metal facilitates the reductive coupling between the diene and the halosilane. For the synthesis of 1-methyl-1-phenylsilacyclopent-3-ene, this would involve the reaction of a suitable 1,3-diene with dichloro(methyl)(phenyl)silane and magnesium metal. While effective, this method often requires stoichiometric amounts of magnesium and can sometimes lead to polymerization of the diene as a side reaction. The reaction between benzal dihalides, imines, and magnesium to afford aziridines suggests that magnesium can mediate the formation of organometallic species capable of nucleophilic attack or carbene-like reactivity, which is analogous to the proposed intermediates in silacyclopentene synthesis. researchgate.net

Transition Metal-Catalyzed Cycloaddition Strategies

To overcome the limitations of stoichiometric metal-mediated reactions, various catalytic methods have been developed. These approaches utilize transition metals to facilitate cycloaddition reactions with high efficiency, selectivity, and functional group tolerance.

Palladium catalysis offers a powerful tool for the construction of silacycles through the activation of otherwise inert C-H and C-Si bonds. While direct [4+1] cycloadditions involving Pd-catalyzed C-H/C-Si activation for silacyclopentene synthesis are less common, related annulation and cyclization strategies achieve the same core structure.

One such approach is the palladium-catalyzed cyclization/hydrosilylation of 1,6-dienes with functionalized silanes. nih.gov This process involves the intramolecular cyclization of the diene, guided by the palladium catalyst, followed by the introduction of a silyl (B83357) group. Another relevant strategy is the dehydrogenative silylation of 1,3-dienes. In this transformation, a hydrosilane and a 1,3-diene react in the presence of a palladium catalyst to form a silacyclopent-3-ene with the concomitant loss of hydrogen gas. This reaction proceeds through oxidative addition of the Si-H bond to the palladium center, followed by insertion of the diene and subsequent intramolecular C-H activation and reductive elimination to close the ring. These methods provide access to functionalized cyclopentanes and related structures through elegant C-H activation pathways. nih.govrsc.orgrsc.org

A highly efficient and versatile method for synthesizing silacyclopent-3-enes is the nickel-catalyzed [4+1] sila-cycloaddition of 1,3-dienes with trichlorosilanes. This reaction utilizes readily available trichlorosilanes as a "Si-1" synthon. The process is facilitated by a nickel catalyst, often in a low oxidation state, and specific phosphine-nitrogen ligands.

This methodology provides a direct route to 1-chloro-1-aryl- or 1-chloro-1-alkylsilacyclopent-3-enes, which are versatile intermediates. The trichlorosilyl (B107488) group can be readily converted to other functionalities post-cyclization. For instance, subsequent treatment with Grignard reagents or organolithium compounds allows for the introduction of various organic groups, such as methyl and phenyl, onto the silicon atom. The reaction accommodates a wide range of substituted 1,3-dienes and various aryl- and alkyltrichlorosilanes, making it a powerful tool for creating diverse silacarbocycles.

| 1,3-Diene | Trichlorosilane | Catalyst System | Yield (%) |

|---|---|---|---|

| 2-Phenyl-1,3-butadiene | Phenyltrichlorosilane | Ni(COD)₂ / Ligand | 85 |

| 2,3-Dimethyl-1,3-butadiene (B165502) | Phenyltrichlorosilane | Ni(COD)₂ / Ligand | 92 |

| Isoprene | Phenyltrichlorosilane | Ni(COD)₂ / Ligand | 75 |

| 1,3-Butadiene | Phenyltrichlorosilane | Ni(COD)₂ / Ligand | 53 |

| 2-Phenyl-1,3-butadiene | Methyltrichlorosilane | Ni(COD)₂ / Ligand | 78 |

Yields correspond to the hydrosilane product after quenching the intermediate chlorosilane with LiAlH₄. Data compiled from studies on nickel-catalyzed [4+1] sila-cycloadditions.

A sophisticated approach to constructing the silacyclopentene core involves a rhodium-catalyzed [2+2+1] cycloaddition of a 1,6-enyne with a silylene precursor. nih.govacs.org In this reaction, the enyne acts as the four-carbon backbone (alkene + alkyne), while a silylene, a divalent silicon species, serves as the one-atom component.

Borylsilanes bearing an alkoxy group on the silicon atom have been identified as effective synthetic equivalents of silylenes in this catalytic cycle. acs.org The reaction is catalyzed by a rhodium complex, with ligands such as bis(diphenylphosphino)methane (B1329430) (DPPM) proving to be efficient. nih.govacs.org This process proceeds efficiently under relatively mild conditions to afford 1-silacyclopent-2-enes, which are isomers of the target silacyclopent-3-ene structure. This methodology allows for the construction of complex, functionalized silacycles in a single, atom-economical step. nih.govacs.org

| 1,6-Enyne Substrate | Silylene Source | Catalyst/Ligand | Yield (%) |

|---|---|---|---|

| Dimethyl 2,2-di(prop-2-yn-1-yl)malonate derivative | (Boryl)silane | [Rh(acac)(coe)₂]/DPPM | 80 |

| Diisopropyl 2,2-di(prop-2-yn-1-yl)malonate derivative | (Boryl)silane | [Rh(acac)(coe)₂]/DPPM | 83 |

| 9,9-Di(prop-2-yn-1-yl)-9H-fluorene derivative | (Boryl)silane | [Rh(acac)(coe)₂]/DPPM | 95 |

| 3,3-Di(prop-2-yn-1-yl)pentane-2,4-dione derivative | (Boryl)silane | [Rh(acac)(coe)₂]/DPPM | 80 |

Yields correspond to the 1-silacyclopent-2-ene products. Data compiled from a study on Rh-catalyzed [2+2+1] cycloadditions. acs.org

Lewis acids, particularly the strong organoborane tris(pentafluorophenyl)borane, B(C₆F₅)₃, can catalyze the intramolecular hydrosilylation of unsaturated hydrosilanes to form various silacycles. cmu.edu This methodology involves the activation of the Si-H bond by the Lewis acid, which facilitates its addition across a tethered carbon-carbon multiple bond.

For the synthesis of a silacyclopentene ring, a dienylsilane would be the required precursor. The reaction mechanism is believed to involve the formation of a silylium-ion-like species through hydride abstraction from the hydrosilane by the potent Lewis acid. cmu.edu This highly electrophilic silicon center then undergoes intramolecular cyclization by attacking one of the double bonds of the diene system. The subsequent rearrangement and hydride return furnishes the silacyclopentene product. This trans-hydrosilylation approach offers a metal-free alternative for the synthesis of these important cyclic organosilicon compounds. The B(C₆F₅)₃ catalyst has been shown to be effective for various hydrosilation reactions, including those involving carbonyl functions and the C-H silylation of amines, highlighting its ability to activate Si-H bonds. cmu.edunih.govd-nb.infonih.gov

Silylene Chemistry in Silacyclopent-3-ene Formation

Silylenes, the silicon analogues of carbenes, are highly reactive intermediates that have become valuable reagents in organosilicon chemistry. Their ability to undergo cycloaddition reactions provides a direct route to various silicon-containing heterocycles, including the silacyclopent-3-ene core structure.

The reaction between a silylene and a conjugated diene, such as 1,3-butadiene, represents a formal [4+1] cycloaddition. In this process, the silylene adds across the 1,4-positions of the diene to form the five-membered silacyclopent-3-ene ring in a single, concerted step. This method is a powerful tool for constructing the fundamental silacycle skeleton.

The reactivity of silylenes allows for cycloadditions with various dienes. For instance, stable, neutral homocyclic silylenes have been shown to react with 2,3-dimethyl-1,3-butadiene to afford novel functionalized ring compounds. researchgate.netnih.gov This reaction underscores the general applicability of silylene chemistry for creating substituted silacyclopent-3-enes. The choice of substituents on both the silylene and the butadiene allows for the synthesis of a diverse library of derivatives.

Table 1: Examples of Silylene Cycloaddition Reactions

| Silylene Precursor | Diene | Product | Reference |

| Thermolysis of appropriate silane | 1,3-Butadiene | Silacyclopent-3-ene | N/A |

| Stable Homocyclic Silylene | 2,3-Dimethyl-1,3-butadiene | 3,4-Dimethylsilacyclopent-3-ene derivative | nih.gov |

| Photolysis of trisilane | 1-Phenyl-1,3-butadiene | 1-Phenylsilacyclopent-3-ene derivative | N/A |

Role of Transient Cyclic Silylenes in Synthetic Pathways

While some silylenes can be isolated and handled directly, many are transient species generated in situ. researchgate.net These short-lived intermediates are highly reactive and are central to many synthetic pathways. The generation of a transient silylene, such as methyl(phenyl)silylene, in the presence of a 1,3-diene is a common strategy for synthesizing compounds like 1-methyl-1-phenylsilacyclopent-3-ene.

The synthesis and characterization of stable silylenes provide crucial insight into the probable reaction mechanisms of their transient counterparts. nih.gov For example, the isolation of a neutral homocyclic silylene was achieved from a bicyclic silicon(I) amide precursor. researchgate.netnih.gov This stable silylene was shown to undergo cycloaddition with alkenes and alkynes. nih.gov This reactivity serves as a model for understanding how transient cyclic silylenes, generated through methods like thermolysis or photolysis of polysilanes, can be trapped by dienes to form the target silacyclopent-3-ene ring system.

Rearrangement-Based Synthetic Routes

Rearrangement reactions provide an alternative and often stereocontrolled pathway to silacyclopent-3-enes by transforming existing ring systems. These methods leverage the release of ring strain or the formation of more stable electronic configurations to drive the synthesis.

A key rearrangement-based approach involves the thermal isomerization of 2-vinylsiliranes (or vinylsilacyclopropanes). Siliranes are highly strained three-membered rings containing a silicon atom. scispace.com When a vinyl group is attached to one of the carbon atoms of the ring, the system is primed for a oup.comnih.gov-sigmatropic rearrangement upon heating.

This pericyclic reaction involves the cleavage of a carbon-carbon bond within the strained silirane ring and the simultaneous formation of a new carbon-silicon bond. The vinyl group's π-system participates in a cyclic transition state, leading directly to the formation of the more thermodynamically stable five-membered silacyclopent-3-ene ring. This process is often highly stereospecific, allowing the stereochemistry of the starting vinylsilirane to be transferred to the product.

Beyond the specific case of vinylsilirane rearrangement, other isomerization and ring-expansion processes are utilized to synthesize silacyclopentene structures. These methods can be catalyzed by Lewis acids or transition metals, offering alternatives to purely thermal conditions.

One such strategy is the Lewis acid-catalyzed cycloisomerization of specific precursors. For instance, a tandem reaction involving a Prins addition followed by a ring expansion and a 1,2-silyl shift has been developed to grant access to bicyclic systems containing fused cyclobutanes. nih.gov While leading to a different final structure, this demonstrates the principle of using catalysis to induce complex isomerizations and ring expansions in organosilane chemistry. nih.gov The strategic application of such catalytic systems can potentially be adapted to convert other strained silacycles into the silacyclopentene framework.

Functionalization of Precursor Silacycles for Substituted Derivatives

Once the core silacyclopent-3-ene ring is formed, its carbon-carbon double bond serves as a versatile handle for introducing further functionality. This allows for the synthesis of a wide array of substituted derivatives with tailored properties.

Stereoselective functionalization is a particularly powerful approach. For example, the double bond of a silacyclopent-3-ene can undergo dihydroxylation or epoxidation to produce polyhydroxylated silacyclopentanes with high stereocontrol. nih.gov These reactions allow for the creation of complex molecules with multiple contiguous stereogenic centers. nih.gov

Another method for modifying the precursor is through cyclopropanation. The C=C double bond of poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene) has been successfully modified via a Simmons-Smith reaction to yield a polymer with cyclopropane (B1198618) units fused to the silacyclopentane (B13830383) backbone. dtic.mil This highlights how the reactivity of the double bond can be harnessed to append new ring systems onto the original silacycle.

Table 2: Selected Functionalization Reactions of Silacyclopent-3-enes

| Precursor | Reagent(s) | Reaction Type | Product Type | Reference |

| Silacyclopent-3-ene | OsO₄, NMO | Dihydroxylation | Silacyclopentane-3,4-diol | nih.gov |

| Silacyclopent-3-ene | m-CPBA | Epoxidation | 3,4-Epoxysilacyclopentane | nih.gov |

| Poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene) | CH₂I₂, Zn-Cu | Simmons-Smith Cyclopropanation | Poly(1-methyl-3,4-methylene-1-phenyl-1-silacyclopentane) | dtic.mil |

Synthesis via Halogenated Silacyclopentene Intermediates

The use of halogenated silacyclopentene intermediates provides a versatile platform for the synthesis of 1-methyl-1-phenylsilacyclopent-3-ene and its derivatives. This approach typically involves the formation of a silicon-halogen bond which can then be readily converted to other functional groups through nucleophilic substitution reactions. A common strategy involves the synthesis of a 1-halo-1-methylsilacyclopent-3-ene precursor.

While specific literature detailing the direct halogenation of 1-methyl-1-phenylsilacyclopent-3-ene is not abundant, general methods for the synthesis of halosubstituted silacyclopentanes are established. These often involve the reaction of a corresponding hydrosilane with a halogenating agent or the direct synthesis from dichloromethylphenylsilane (B109416) and a suitable diene. For instance, the reaction of dichloromethylphenylsilane with butadiene in the presence of a reducing agent can lead to the formation of the silacyclopentene ring. Subsequent controlled halogenation would yield the desired halogenated intermediate.

Another plausible route involves the preparation of 1-chloro-1-methylsilacyclopent-3-ene as a key intermediate. This compound is recognized as a valuable reagent in organic synthesis. nih.gov The phenyl group can then be introduced via the reaction of this chloro-intermediate with a phenylating agent, such as phenyllithium (B1222949) or a phenyl Grignard reagent.

The following interactive data table summarizes representative reaction conditions for the synthesis of related halogenated silacyclopentenes, which can be adapted for the synthesis of 1-chloro-1-methyl-1-phenylsilacyclopent-3-ene.

Table 1: Representative Conditions for the Synthesis of Halogenated Silacyclopentene Intermediates

| Precursor | Halogenating/Alkylating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1,1-Dichlorosilacyclopent-3-ene | Methyllithium | Diethyl ether | -78 to 25 | 70-80 |

| 1,1-Dichlorosilacyclopent-3-ene | Phenylmagnesium bromide | THF | 0 to 66 | 65-75 |

Introduction of Diverse Functionalities (e.g., Phosphine (B1218219) Ligands)

The introduction of diverse functionalities onto the silacyclopentene scaffold is crucial for tailoring its properties for specific applications. Phosphine ligands, in particular, are of significant interest due to their widespread use in coordination chemistry and catalysis.

A common and effective method for the introduction of phosphine groups onto cyclic frameworks involves the deprotonation of a C-H bond to form an organometallic intermediate, which is then quenched with a suitable electrophilic phosphine source, such as chlorodiphenylphosphine (B86185). mdpi.com This strategy has been successfully employed for the synthesis of phosphine-functionalized cyclopentadienes, which are structurally analogous to silacyclopentenes. mdpi.com

In the context of 1-methyl-1-phenylsilacyclopent-3-ene, a potential synthetic route for introducing a phosphine ligand would involve the selective deprotonation of the silacyclopentene ring, likely at one of the allylic positions, using a strong base such as n-butyllithium. The resulting lithiated intermediate can then react with a chlorophosphine, for example, chlorodiphenylphosphine (PPh₂Cl), to yield the desired phosphine-functionalized silacyclopentene.

The following interactive data table outlines general conditions for the phosphine functionalization of cyclopentadienyl-type compounds, which serve as a model for the functionalization of 1-methyl-1-phenylsilacyclopent-3-ene.

Table 2: General Conditions for the Introduction of Phosphine Functionalities

| Substrate | Base | Phosphine Source | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Cyclopentadiene Derivative | n-Butyllithium | Chlorodiphenylphosphine | THF | -78 to 25 |

| Indene | Sodium Hydride | Chlorodiphenylphosphine | DMF | 0 to 25 |

This methodology allows for the synthesis of a variety of phosphine-functionalized silacyclopentenes by choosing the appropriate phosphine chloride. These functionalized silanes can then be explored as ligands for various transition metal catalysts, potentially offering unique steric and electronic properties.

Reactivity and Mechanistic Studies of Silacyclopent 3 Ene, 1 Methyl 1 Phenyl and Its Analogs

Ring-Opening and Ring-Cleavage Reactions

The cleavage of the silacyclopentene ring can be initiated through various mechanisms, leading to either polymerization or the formation of smaller, functionalized molecules. These reactions are often driven by the release of ring strain and the thermodynamic stability of the resulting products.

Mechanisms of Ring Scission in Silacyclopentene Systems

The scission of the silacyclopentene ring can proceed through several pathways, with anionic ring-opening polymerization being a particularly notable mechanism for 1-methyl-1-phenyl-1-silacyclopent-3-ene. This process is a type of chain-growth polymerization where a cyclic monomer is opened to form a linear polymer. youtube.com

The mechanism is initiated by a nucleophilic attack on the silicon atom. youtube.comacs.org For instance, using an initiator system like n-butyllithium and a cocatalyst such as N,N,N',N'-tetramethylethylenediamine (TMEDA) in tetrahydrofuran (B95107) (THF), the butyl anion attacks the electrophilic silicon center. This attack leads to the cleavage of one of the silicon-carbon (Si-C) bonds within the ring, creating a new propagating anionic center. This new anion then attacks another monomer molecule, continuing the chain growth until the monomer is consumed or the reaction is terminated. acs.orgacs.org The resulting polymer, poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene), retains the cis-configuration of the double bond from the monomer. acs.org

Other potential, though less specifically documented for this exact molecule, mechanisms for ring scission in related silacycles include thermal or photochemical cleavage. These high-energy processes can generate reactive intermediates like silylenes or diradicals, which then undergo further reactions.

Catalytic Cleavage and Subsequent Derivatization

The cleavage of the silacyclopentene ring can be precisely controlled using catalysts, often involving transition metals or Lewis acids, to yield specific derivatized products. While extensive research has focused on the catalytic ring-opening of strained four-membered silacycles like silacyclobutanes researchgate.netnih.govresearchgate.net, the principles extend to five-membered rings. Transition metals can activate the Si-C bond, leading to insertion reactions or cycloadditions.

A documented instance of cleavage for a derivative of 1-methyl-1-phenyl-1-silacyclopent-3-ene involves the use of a Lewis acid. During the Simmons-Smith cyclopropanation of poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene), the zinc iodide (ZnI₂) generated in situ acts as a Lewis acid. This acid is capable of cleaving the allylic Si-C sigma bonds in the polymer backbone, demonstrating a catalytic cleavage pathway that leads to a reduction in the polymer's molecular weight. dtic.mil

| Catalyst/Reagent | Substrate | Reaction Type | Outcome |

| n-Butyllithium/TMEDA | 1-methyl-1-phenyl-1-silacyclopent-3-ene | Anionic Ring-Opening Polymerization | High molecular weight poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene) acs.org |

| Zinc Iodide (in situ) | Poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene) | Lewis Acid-Catalyzed Cleavage | Scission of allylic Si-C bonds, reducing polymer molecular weight dtic.mil |

Cycloaddition and Related Transformations

The carbon-carbon double bond in the silacyclopentene ring is a key site for cycloaddition reactions, allowing for the construction of more complex molecular architectures. These transformations can occur with a variety of reactive partners in both intermolecular and intramolecular fashions.

Intermolecular Cycloadditions with Reactive Species

The double bond of 1-methyl-1-phenyl-1-silacyclopent-3-ene and its polymeric form can react with various external reagents to form new cyclic structures appended to the original ring. These reactions typically involve the addition of carbenes or other reactive species across the double bond.

A prominent example is the addition of carbenes, which is a type of [2+1] cycloaddition. libretexts.org The polymer derived from 1-methyl-1-phenyl-1-silacyclopent-3-ene has been shown to react with dichlorocarbene (B158193) (:CCl₂), generated from sodium trichloroacetate. This reaction results in the formation of a dichloromethylene group attached to the polymer backbone, yielding poly(3,4-dichloromethylene-1-methyl-1-phenyl-1-sila-cis-pent-3-ene). dtic.mil

Similarly, a Simmons-Smith reaction can be performed on the polymer. This reaction uses a diiodomethane (B129776) and a zinc-copper couple to generate a zinc-carbenoid species, which then adds across the double bond to create a cyclopropane (B1198618) ring. The resulting product is poly(1-methyl-3,4-methylene-1-phenyl-1-sila-cis-pent-3-ene). dtic.mil

| Reactive Species | Reagents | Substrate | Product |

| Dichlorocarbene (:CCl₂) | Cl₃CCO₂Na | Poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene) | Poly(3,4-dichloromethylene-1-methyl-1-phenyl-1-sila-cis-pent-3-ene) dtic.mil |

| Zinc Carbenoid | CH₂I₂ / Zn(Cu) | Poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene) | Poly(1-methyl-3,4-methylene-1-phenyl-1-sila-cis-pent-3-ene) dtic.mil |

Intramolecular Cycloadditions for Complex Polycyclic Frameworks

Intramolecular cycloadditions are powerful synthetic tools for constructing intricate polycyclic molecules from a single precursor. This strategy involves a tethered reactive group within the molecule that adds across another part of the same molecule, such as the double bond of the silacyclopentene ring. While the general principle is well-established in organic synthesis for forming complex frameworks nih.gov, specific, documented examples of intramolecular cycloadditions originating from a substituted 1-methyl-1-phenyl-silacyclopent-3-ene are not prevalent in the literature. Hypothetically, if the phenyl or methyl group were replaced with a chain containing a reactive moiety like a diazo compound or a nitrile oxide, an intramolecular cycloaddition could be envisioned to create a fused or bridged polycyclic silane.

Functional Group Interconversions on the Silacyclopentene Ring System

Functional group interconversions involve the modification of substituents on the silacyclopentene ring without altering the core cyclic structure. These reactions are crucial for tuning the molecule's properties and for preparing derivatives for further synthetic applications.

Reactions can target the substituents on the silicon atom or the carbon-carbon double bond. For example, the Si-phenyl or Si-methyl bonds can potentially be cleaved and replaced. More commonly, reactions focus on the double bond. The previously mentioned cyclopropanation and dichlorocarbene additions are examples where the C=C double bond is converted into a cyclopropyl (B3062369) or dichlorocyclopropyl group, respectively. dtic.mil

Furthermore, the dichlorocyclopropyl adduct can undergo subsequent reactions. A Birch reduction (using sodium in liquid ammonia (B1221849) and ethanol) can be used to reductively dehalogenate the dichloromethylene group, also yielding the cyclopropanated polymer, poly(1-methyl-3,4-methylene-1-phenyl-1-sila-cis-pent-3-ene). dtic.mil This two-step process demonstrates the conversion of an alkene to a cyclopropane via a dihalocarbene intermediate.

| Starting Functional Group | Reagents | Resulting Functional Group | Reaction Type |

| Alkene (C=C) | CH₂I₂ / Zn(Cu) | Cyclopropane | Simmons-Smith Reaction dtic.mil |

| Alkene (C=C) | Cl₃CCO₂Na | Dichlorocyclopropane | Dichlorocarbene Addition dtic.mil |

| Dichlorocyclopropane | Na / NH₃, EtOH | Cyclopropane | Reductive Dehalogenation dtic.mil |

Stereospecific Chemical Modifications of the Unsaturated Bond (e.g., Carbene Addition)

The carbon-carbon double bond in silacyclopent-3-ene (B12353066) derivatives is susceptible to various addition reactions, akin to other cyclic alkenes. Among these, the addition of carbenes to form cyclopropane rings has been demonstrated to be a stereospecific process. libretexts.orglibretexts.org The stereochemistry of the starting alkene is retained in the cyclopropane product, a characteristic of a concerted reaction mechanism. libretexts.orgfiveable.me

In the context of polymers derived from 1-methyl-1-phenylsilacyclopent-3-ene, specifically poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene), cyclopropanation of the C=C double bonds has been successfully achieved through a Simmons-Smith reaction. This reaction, which utilizes a carbenoid species (iodomethyl)zinc iodide (ICH₂ZnI), is known for its stereospecificity. libretexts.org

Another method for the modification of the double bond in the polymer is the addition of dichlorocarbene (:CCl₂). libretexts.org Dichlorocarbene can be generated from chloroform (B151607) and a strong base. libretexts.org The addition of dichlorocarbene to the cis-configured double bonds of the polymer proceeds stereospecifically to yield the corresponding dichlorocyclopropane derivative. libretexts.org

The general principles of carbene addition to alkenes are well-established. Singlet carbenes typically add to alkenes in a single, concerted step, which accounts for the observed retention of stereochemistry. chempedia.info Triplet carbenes, on the other hand, can react in a stepwise manner, potentially leading to a mixture of stereoisomers. chempedia.info The reactions described for the silacyclopentene-derived polymer are consistent with the behavior of singlet carbenes or carbenoids that react in a stereospecific fashion. libretexts.orgfiveable.me

Table 1: Examples of Carbene Addition Reactions

| Reactant | Carbene Source | Product | Stereochemistry |

|---|---|---|---|

| cis-2-Butene | Diazomethane | cis-1,2-Dimethylcyclopropane | Retained |

| trans-2-Butene | Diazomethane | trans-1,2-Dimethylcyclopropane | Retained |

| cis-2-Pentene | Chloroform/KOH | cis-1,1-Dichloro-2,3-diethylcyclopropane | Retained |

| Poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene) | CH₂I₂/Zn-Cu | Poly(1-methyl-3,4-methylene-1-phenyl-1-sila-cis-pent-3-ene) | Retained |

| Poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene) | CHCl₃/KOH | Poly(3,4-dichloromethylene-1-methyl-1-phenyl-1-sila-cis-pent-3-ene) | Retained |

Transformations Involving Silicon-Carbon Bonds

The silicon-carbon bonds in silacyclic compounds, including silacyclopent-3-enes, can undergo cleavage under specific conditions, leading to a variety of molecular transformations. While the Si-C bonds in the relatively unstrained five-membered ring of silacyclopent-3-ene are generally stable, reactions involving their cleavage have been explored, particularly in analogous systems like the more strained silacyclobutanes.

Rhodium-catalyzed hydrolytic cleavage of the silicon-carbon bond in silacyclobutanes has been reported to yield silanols. nih.govorganic-chemistry.org This transformation, which uses water as a reactant, demonstrates the potential for transition metal-catalyzed activation and cleavage of Si-C bonds. nih.govorganic-chemistry.org Additionally, nickel(0)-catalyzed ring-opening reactions of silacyclobutanes with 1,3-dienes provide a pathway to allylsilanes through the cleavage and reconstruction of Si-C bonds. rsc.org An electrochemical, transition-metal-free approach has also been developed for the cleavage of silicon-carbon bonds in silacyclobutanes, leading to silyl (B83357) ethers and silanols. rsc.orgresearchgate.net

More recently, the directed evolution of a bacterial cytochrome P450 enzyme has enabled the enzymatic cleavage of silicon-carbon bonds in siloxanes. nih.gov This biocatalytic approach involves the tandem oxidation of a methyl group on the silicon atom, followed by rearrangement and hydrolysis to break the Si-C bond. nih.gov

Furthermore, palladium-catalyzed sila-spirocyclization reactions have been developed that involve the cleavage of an unstrained C(sp³)–Si bond. nih.gov This process proceeds through a sequence of a Heck reaction, Si–C(sp³) bond cleavage, and subsequent Si–C(sp³) bond formation to construct spirosilacycles. nih.gov These examples from related silacyclic systems highlight the potential for developing synthetic methodologies that target the Si-C bonds in silacyclopent-3-ene derivatives for the synthesis of new organosilicon compounds.

Polyaddition Reactions with Organoborane Derivatives

Silacyclopent-3-ene derivatives functionalized with reactive groups can serve as monomers in polyaddition reactions to create novel organosilicon polymers. A notable example is the polyaddition reaction of 1,1-diethynyl-3-triethylsilyl-1-silacyclopent-3-ene with various organoborane derivatives. koreascience.kr These reactions yield oligomeric materials that incorporate both the organosilacyclic group and an organoboron moiety into the main chain of the polymer. koreascience.kr

The resulting oligomers are soluble in common organic solvents like THF and chloroform. koreascience.kr Spectroscopic analysis, including FTIR and multinuclear NMR (¹H, ¹³C, ²⁹Si, ¹¹B), confirms the structure of these materials, indicating the presence of an organoboron π-conjugation moiety (C=C-B-C=C) and the 3-triethylsilyl-1-silacyclopent-3-ene group along the oligomer backbone. koreascience.kr

These materials exhibit interesting photophysical properties, with strong UV-vis absorption bands and fluorescence emission in the near-ultraviolet region. koreascience.kr Thermally, the oligomers are stable up to temperatures of 162-200 °C under a nitrogen atmosphere. koreascience.kr

Table 2: Properties of Oligomers from Polyaddition Reactions

| Organoborane Derivative | Molecular Weight (Mw/Mn) | Polydispersity Index | Thermal Stability (TGA) | UV-vis λmax (nm) | Fluorescence λmax (nm) |

|---|---|---|---|---|---|

| Not specified in source | 1990/1190 - 21950/7050 | 1.67 - 3.43 | 162-200 °C | 268-275 | 306-370 |

Data is for oligomers of 1,1-diethynyl-3-triethylsilyl-1-silacyclopent-3-ene with several organoborane derivatives. koreascience.kr

Polymerization Processes Involving Silacyclopent 3 Ene, 1 Methyl 1 Phenyl Monomers

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization is a well-established method for synthesizing polymers with controlled molecular weights and narrow polydispersity. mit.edu In the case of silacyclopent-3-enes, this process involves the nucleophilic attack of an initiator on the monomer, leading to the cleavage of a silicon-carbon bond within the ring and subsequent propagation.

The anionic ring-opening polymerization of 1-methyl-1-phenyl-1-silacyclopent-3-ene has been shown to proceed in a stereoregular manner, yielding poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene). rsc.org This specific stereochemistry indicates a controlled polymerization process where the configuration of the repeating units is consistent along the polymer chain. The polymerization is typically catalyzed by alkyllithium reagents, such as n-butyllithium, in the presence of polar activators like hexamethylphosphoramide (B148902) (HMPA) or N,N,N′,N′-tetramethylethylenediamine (TMEDA). rsc.org The resulting polymer's microstructure has been extensively characterized using various spectroscopic techniques, including 1H, 13C, and 29Si NMR spectroscopy, which confirm the formation of the cis-isomer. rsc.orgresearchgate.net Further analysis by gel permeation chromatography (GPC) and thermogravimetric analysis (TGA) provides information on the molecular weight distribution and thermal stability of the polymer, respectively. rsc.org

The mechanism of the anionic polymerization of 1-methyl-1-silacyclopent-3-ene has been investigated to understand the propagation and stereochemical control. researchgate.net The process is initiated by the attack of an anion (e.g., butyl anion from n-butyllithium) on the silicon atom of the silacyclopentene ring. This leads to the formation of a pentacoordinate siliconate intermediate. The subsequent ring-opening occurs through the cleavage of one of the endocyclic Si-C bonds, generating a new carbanionic active center at the end of the growing polymer chain. This active center then propagates by attacking another monomer molecule. The stereoselectivity, leading to the cis-polymer, is a key aspect of this mechanism, influenced by the initiator system and reaction conditions. rsc.orgresearchgate.net

The choice of the initiator system is crucial in controlling the properties of the resulting polymer in AROP. For the polymerization of 1-methyl-1-phenyl-1-silacyclopent-3-ene, alkyllithium initiators are commonly employed. rsc.org The addition of polar activators like HMPA or TMEDA is essential for the reaction to proceed efficiently and with high stereoregularity. rsc.org These activators solvate the lithium counter-ion, increasing the reactivity of the propagating carbanion and influencing the stereochemistry of the monomer insertion. The concentration and type of initiator can affect the polymer's molecular weight and polydispersity index (PDI). acs.org Generally, in living anionic polymerizations, the number-average molecular weight is a direct function of the monomer-to-initiator ratio. mit.edu

Table 1: Summary of Anionic Ring-Opening Polymerization of Silacyclopent-3-enes

| Monomer | Initiator System | Resulting Polymer | Key Findings |

| 1-methyl-1-phenyl-1-silacyclopent-3-ene | n-BuLi / HMPA or TMEDA | poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene) | Highly stereoregular polymerization yielding the cis-isomer. rsc.org |

| 1,1-dimethyl-1-silacyclopent-3-ene | n-BuLi / HMPA or TMEDA | poly(1,1-dimethyl-1-sila-cis-pent-3-ene) | Stereoregular AROP confirmed by NMR spectroscopy. rsc.org |

| 1,1-diphenyl-1-silacyclopent-3-ene | n-BuLi / HMPA or TMEDA | poly(1,1-diphenyl-1-sila-cis-pent-3-ene) | Successful synthesis of the corresponding cis-polymer. rsc.org |

Ring-Opening Metathesis Polymerization (ROMP) of Silacyclopent-3-ene (B12353066) Derivatives

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization technique for cyclic olefins, catalyzed by transition metal alkylidene complexes, such as Grubbs catalysts. researchgate.net The driving force for ROMP is the relief of ring strain in the monomer. researchgate.net While highly strained rings like norbornenes are common monomers, less strained rings such as cyclopentene (B43876) and its derivatives can also be polymerized, often in an equilibrium process. researchgate.net

The ROMP of silacyclopentene derivatives has been explored, demonstrating the versatility of this method for creating unsaturated organosilicon polymers. For instance, the ROMP of 1,1-dimethyl-1-silacyclopentene has been successfully carried out using Grubbs catalysts to yield poly(1,1-dimethyl-1-silapentene) with high molecular weights. The reactivity of the silacyclopentene derivative in ROMP was compared to that of cyclopentene itself, providing insights into the influence of the silicon atom on the polymerization process. While specific studies focusing solely on 1-methyl-1-phenyl-silacyclopent-3-ene are not extensively detailed, the behavior of similar derivatives suggests its potential as a ROMP monomer. The polymerization of such low-strain five-membered rings is typically an equilibrium process, where the final monomer conversion is influenced by reaction temperature and monomer concentration.

Table 2: Comparison of ROMP for Cyclopentene and a Silacyclopentene Derivative

| Monomer | Catalyst | Polymer | Notes |

| Cyclopentene | Grubbs' 1st-Generation Catalyst | Polypentenamer | Equilibrium polymerization; conversion depends on temperature and concentration. researchgate.net |

| 1,1-dimethyl-1-silacyclopentene | Grubbs Catalysts | poly(1,1-dimethyl-1-silapentene) | Achieved high molecular weight (Mw = 100–143 kDa). |

Copolymerization Studies for Architectural Control

Copolymerization is a powerful tool for tailoring the properties of polymers. By incorporating a second monomer alongside 1-methyl-1-phenyl-1-silacyclopent-3-ene, it is possible to modify characteristics such as thermal stability, mechanical strength, and solubility.

Synthesis of Random Copolymers and Microstructure Characterization

The synthesis of random copolymers of 1-methyl-1-phenyl-1-silacyclopent-3-ene with other monomers, such as dienes, can be achieved through various polymerization techniques, including anionic ring-opening polymerization. The random incorporation of comonomer units along the polymer chain is a key objective, as it influences the macroscopic properties of the material.

The microstructure of these copolymers is a critical aspect that is typically characterized using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR can provide detailed information about the sequence distribution of the monomer units within the copolymer chain. By analyzing the chemical shifts and integration of the peaks corresponding to the different monomer units, it is possible to determine the copolymer composition and gain insights into the randomness of the monomer incorporation. For instance, in a copolymer of 1-methyl-1-phenyl-1-silacyclopent-3-ene and a diene, NMR analysis can distinguish between the signals from the phenyl and methyl groups of the silacyclopentene monomer and the signals from the protons of the diene units, allowing for a quantitative determination of the copolymer composition.

Impact of Monomer Ratio on Copolymer Properties

The ratio of the monomers in the feed during copolymerization has a direct and significant impact on the composition and, consequently, the properties of the resulting copolymer. By systematically varying the monomer feed ratio, a range of copolymers with different properties can be synthesized.

The relationship between the monomer feed ratio and the final copolymer composition is a fundamental aspect of copolymerization kinetics. This relationship can be complex and is influenced by the relative reactivities of the comonomers. The properties that are typically affected by the monomer ratio include the glass transition temperature (Tg), thermal stability, and mechanical properties. For example, increasing the incorporation of a comonomer with a higher Tg can lead to a corresponding increase in the Tg of the copolymer.

To illustrate the effect of the monomer feed ratio, consider a hypothetical copolymerization of 1-methyl-1-phenyl-1-silacyclopent-3-ene (M1) with a generic comonomer (M2). The following table demonstrates how the feed ratio can influence the copolymer composition and a key property like the glass transition temperature.

| Feed Ratio (M1:M2) | Copolymer Composition (mol% M1) | Glass Transition Temperature (°C) |

| 90:10 | 88 | 15 |

| 70:30 | 65 | 25 |

| 50:50 | 48 | 38 |

| 30:70 | 29 | 55 |

| 10:90 | 11 | 75 |

Note: The data in this table is illustrative and intended to demonstrate the general trend of how monomer feed ratio can affect copolymer properties. Actual experimental data for the specific copolymer system of 1-methyl-1-phenyl-1-silacyclopent-3-ene would be required for a precise quantitative relationship.

As the proportion of M2 in the feed and subsequently in the copolymer increases, the glass transition temperature of the copolymer also increases, indicating a change in the thermal properties of the material. This ability to tune properties by adjusting the monomer ratio is a cornerstone of polymer design and engineering.

Advanced Spectroscopic Characterization Techniques in Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for characterizing the structure of silicon-containing molecules in solution. By analyzing various nuclei such as ¹H, ¹³C, and ²⁹Si, it is possible to obtain a comprehensive picture of the molecular connectivity and electronic environment.

¹H, ¹³C, and ²⁹Si NMR Applications in Polymer and Oligomer Analysis

The monomer unit, 1-methyl-1-phenyl-1-silacyclopent-3-ene, can undergo anionic ring-opening polymerization to form poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene) dtic.mil. Multi-nuclear NMR spectroscopy is crucial for characterizing the resulting polymer's microstructure.

¹H NMR: Provides information on the ratio of different monomer units in copolymers by comparing the integration of signals corresponding to specific groups, such as the methyl protons versus the phenyl protons .

¹³C NMR: Offers detailed insight into the polymer's stereochemistry. For instance, in the cyclopropanated derivative of poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene), a dyad analysis predicts three distinct microenvironments for the methylphenylsilylene units, which can be observed as separate resonances for the methyl carbon attached to silicon dtic.mil. The ipso-carbon of the phenyl group is also sensitive to these microstructural differences dtic.mil.

²⁹Si NMR: This technique is particularly sensitive to the silicon atom's local environment and is used to analyze the sequence of monomer units (triads) in copolymers . In modified polymers, such as those that have undergone cyclopropanation, ²⁹Si NMR can distinguish between different silylene microenvironments, although sometimes fewer signals are observed than predicted due to peak overlap dtic.mil.

For example, the anionic ring-opening polymerization of 1-methyl-1-silacyclopent-3-ene yields poly(1-methyl-1-sila-cis-pent-3-ene), which has been thoroughly characterized by ¹H, ¹³C, and ²⁹Si NMR acs.org. Similarly, studies on the copolymerization of 1,1-dimethyl-1-silacyclopent-3-ene and 1,1-diphenyl-1-silacyclopent-3-ene demonstrate the power of NMR in elucidating the random copolymer microstructures formed .

Table 1: Representative NMR Data for Polymers Derived from Substituted Silacyclopent-3-enes

| Nucleus | Polymer System | Chemical Shift (δ) / ppm | Assignment / Observation |

|---|---|---|---|

| ¹³C | Poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene) cyclopropanated with CCl₂ | -4.56, -5.10, -5.45 | Methyl carbons, indicating three distinct dyad microenvironments in a 1:2:1 ratio dtic.mil. |

| ¹³C | Poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene) cyclopropanated with CCl₂ | 136.17, 136.22 | ipso-Phenyl carbons, sensitive to microstructure dtic.mil. |

| ²⁹Si | Poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene) cyclopropanated with CCl₂ | -1.39, -1.65 | Silicon nuclei, indicating different microenvironments dtic.mil. |

| ²⁹Si | Copolymers of 1,1-dimethyl- and 1,1-diphenyl-1-silacyclopent-3-ene | 2.30 to 2.58 | Dimethylsilylene-centered triads . |

| ²⁹Si | Copolymers of 1,1-dimethyl- and 1,1-diphenyl-1-silacyclopent-3-ene | -10.38 to -10.56 | Diphenylsilylene-centered triads . |

| ²⁹Si | Poly(1-methyl-1-sila-cis-pent-3-ene) | -12.70 | Silicon atom in the polymer backbone dtic.mil. |

Multi-Nuclear NMR for Substituted Silacyclopentenes

Multi-nuclear NMR is essential for the direct characterization of substituted silacyclopentene monomers and related structures. The chemical shifts provide valuable information about the electronic environment of the nuclei.

¹H and ¹³C NMR: Standard for confirming the organic framework of the molecule.

²⁹Si NMR: The ²⁹Si nucleus, with a natural abundance of 4.7% and a spin of 1/2, is a sensitive probe of its chemical surroundings, though its negative gyromagnetic ratio is a key consideration in spectral acquisition pascal-man.com. Chemical shifts for ²⁹Si are typically referenced to tetramethylsilane (TMS) and span a wide range, from over +50 to -200 ppm for most organosilicon compounds pascal-man.com. The specific chemical shift of the silicon atom in 1-methyl-1-phenyl-silacyclopent-3-ene provides a unique fingerprint for its structural confirmation. Studies on various organosilicon compounds, including silacyclohexene derivatives, demonstrate the utility of coupling ¹H, ¹³C, and ²⁹Si NMR for unambiguous structural assignment researchgate.net.

Rotational Spectroscopy and Molecular Dynamics

Rotational spectroscopy, performed on molecules in the gas phase, provides exceptionally precise data on molecular geometry and internal dynamics by measuring the transitions between quantized rotational energy levels libretexts.org.

Microwave Spectroscopy (CP-FTMW) for Gas-Phase Structures

Chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy is a powerful technique for determining the rotational constants of a molecule, from which its precise three-dimensional structure in the gas phase can be derived mst.eduuva.es. For a molecule like 1-methyl-1-phenyl-silacyclopent-3-ene, this method would allow for the unambiguous identification of its preferred conformation(s) in a collision-free environment. By analyzing the spectra of different isotopologues, a highly accurate substitution structure can be determined uva.esnih.gov. This technique has been successfully applied to other substituted silacyclopentanes, such as 1-ethylsilacyclopentane, where the rotational constants of multiple conformers were determined and found to be in excellent agreement with quantum chemical calculations mst.edu.

Table 2: Illustrative Rotational Constants for a Substituted Silacyclopentane (B13830383)

| Conformer | Rotational Constant | Experimental Value (MHz) |

|---|---|---|

| 1-ethylsilacyclopentane (Conformer 1) | A | 3169.658(11) |

| B | 1489.1729(45) | |

| C | 1251.583(25) |

Data sourced from a study on 1-ethylsilacyclopentane, demonstrating the precision of CP-FTMW spectroscopy mst.edu.

Analysis of Ring-Puckering Motions and Potential Functions

Five-membered rings like silacyclopentene are not planar and undergo a low-frequency, large-amplitude motion known as ring-puckering rsc.orgnsf.gov. This motion can be described by a potential energy surface (PES) researchgate.net. The shape of this potential function, including the height of the energy barrier to planarization, governs the molecule's dynamics researchgate.netaip.orgnih.gov.

For the parent cyclopentene (B43876) molecule, the barrier to ring inversion has been determined to be approximately 232 cm⁻¹ researchgate.net. The puckering motion is often modeled using a one-dimensional coordinate rsc.orgresearchgate.net. By analyzing the vibrational satellite transitions in the rotational spectrum, it is possible to map out the puckering potential and determine parameters such as the equilibrium puckering angle and the inversion barrier rsc.org. This analysis provides a deep understanding of the molecule's flexibility and the forces governing its shape nih.gov.

Investigation of Spectral Splittings and Conformational Exchange

When the barrier to conformational interconversion is low, quantum mechanical tunneling can occur, leading to the splitting of rotational transitions uva.esresearchgate.net. In the context of the silacyclopentene ring, the puckering motion can connect two equivalent minimum-energy conformations. If the barrier separating these conformers is sufficiently low, each rotational level will be split into a doublet.

The magnitude of this splitting is highly sensitive to the shape of the potential energy surface and the mass of the atoms involved in the motion. Analysis of these spectral splittings in the microwave spectrum provides a precise measure of the tunneling energy and, consequently, a detailed characterization of the ring-puckering dynamics and the barrier height for conformational exchange uva.esifpan.edu.pl. This phenomenon has been observed and analyzed in other flexible molecules, providing critical data on their internal dynamics researchgate.netaps.org.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Studies

Far-Infrared (FIR) and Raman Spectroscopy

Table 1: Expected Key Vibrational Modes for Silacyclopent-3-ene (B12353066), 1-methyl-1-phenyl- in FIR and Raman Spectroscopy

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Structural Information |

| Ring Puckering/Twisting | < 200 | FIR, Raman | Ring planarity and conformational dynamics |

| Si-C (ring) Stretch | 400-600 | Raman, IR | Strength and nature of the silicon-carbon bonds in the ring |

| Si-C (methyl) Stretch | 600-800 | Raman, IR | Information on the methyl substituent |

| Si-C (phenyl) Stretch | 400-600 | Raman, IR | Information on the phenyl substituent |

| C=C Stretch | 1600-1650 | Raman | Presence and electronic environment of the double bond |

| Phenyl Ring Modes | 1000, 1600 (ring breathing, quadrant stretch) | Raman | Substitution pattern and electronic state of the phenyl group |

| C-H Stretches (alkenyl, alkyl, aryl) | 2850-3100 | Raman, IR | Presence of different types of C-H bonds |

Note: The exact wavenumbers are predictive and based on data for analogous compounds.

Correlation of Vibrational Data with Molecular Symmetry and Planarity

The number and activity (infrared or Raman) of vibrational modes are directly related to the molecule's symmetry. By analyzing the vibrational spectra, one can deduce the point group symmetry of the molecule, which in turn provides insights into its planarity and conformational preferences. For Silacyclopent-3-ene, 1-methyl-1-phenyl-, the planarity of the five-membered ring is a key structural feature. A perfectly planar ring would possess a higher degree of symmetry (e.g., C₂ᵥ if the substituents were hydrogens) compared to a puckered or twisted conformation (e.g., C₁ or C₂ symmetry). This difference in symmetry would manifest in the vibrational spectra. For instance, a higher symmetry would lead to more degenerate vibrational modes and different selection rules for IR and Raman activity. While specific studies on the target molecule are limited, research on related silacyclopentene derivatives often investigates the potential for a planar or near-planar ring structure.

Fourier-Transform Infrared (FTIR) Spectroscopy in Polymer Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for the characterization of polymers, including those derived from Silacyclopent-3-ene, 1-methyl-1-phenyl-. The polymerization of this monomer, for instance, through ring-opening metathesis polymerization (ROMP), would result in a polymer, poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene), with a distinct infrared spectrum from the monomer. The disappearance of the monomer's specific ring vibration modes and the appearance of new bands corresponding to the linear polymer backbone would be key indicators of successful polymerization.

The FTIR spectrum of such a polymer would be characterized by specific absorption bands that can be assigned to different functional groups and vibrational modes of the repeating unit. For instance, the characteristic C-H stretching vibrations of the methyl and phenyl groups, as well as the aliphatic C-H bonds in the polymer backbone, would be observable in the 2800-3100 cm⁻¹ region nist.gov. The presence of the phenyl group would also give rise to characteristic aromatic C=C stretching bands around 1400-1600 cm⁻¹ and C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region. The Si-C bond vibrations would also be present in the fingerprint region of the spectrum. Although a detailed spectrum for this specific polymer is not provided in the search results, it is mentioned that it has been characterized by IR spectroscopy dtic.mil.

Table 2: Characteristic FTIR Absorption Bands for Poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene)

| Functional Group/Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| C=C Stretch (alkenyl in backbone) | ~1650 |

| Aromatic C=C Stretch | 1400-1600 |

| Si-CH₃ Bending | ~1250 |

| Si-Phenyl Vibrations | ~1100, 1430 |

| Aromatic C-H Out-of-Plane Bending | 690-900 |

Note: These are expected ranges and can vary based on the specific polymer microstructure and measurement conditions.

Electronic Spectroscopy

Electronic spectroscopy, particularly UV-Vis absorption and fluorescence emission spectroscopy, provides valuable information about the electronic structure of molecules, especially those containing conjugated systems.

UV-Vis Absorption and Fluorescence Emission Spectroscopy for Conjugated Systems

The chemical structure of Silacyclopent-3-ene, 1-methyl-1-phenyl- contains a phenyl group, which is a chromophore that absorbs ultraviolet (UV) light. The electronic transitions within the phenyl ring (π → π* transitions) are responsible for this absorption. The position and intensity of the absorption bands are sensitive to the molecular environment and the presence of other functional groups. The silicon atom, being directly attached to the phenyl ring, can influence the electronic properties of the chromophore through σ-π conjugation. This interaction can lead to a bathochromic (red) shift of the absorption maximum compared to benzene. Furthermore, the double bond within the silacyclopentene ring, while not directly conjugated to the phenyl ring in a classical sense, can still have an electronic influence.

The extent of conjugation is a primary factor determining the wavelength of maximum absorption (λmax) shimadzu.com. While the target molecule itself does not have an extended π-conjugated system, the interaction between the silicon atom's orbitals and the phenyl ring's π-system is of interest. Studies on other silyl-substituted aromatic compounds have shown that silyl (B83357) groups can cause bathochromic shifts in the UV absorption spectra mdpi.com.

While specific UV-Vis and fluorescence data for Silacyclopent-3-ene, 1-methyl-1-phenyl- are not available in the provided search results, the general principles of electronic spectroscopy of conjugated systems can be applied to predict its behavior libretexts.org.

Table 3: Predicted Electronic Spectroscopy Properties for Silacyclopent-3-ene, 1-methyl-1-phenyl-

| Property | Predicted Value/Characteristic | Influencing Factors |

| UV-Vis Absorption (λmax) | ~260-270 nm | Phenyl chromophore, σ-π conjugation with silicon |

| Molar Absorptivity (ε) | Moderate | Phenyl chromophore |

| Fluorescence Emission (λem) | > λmax (Stokes shift) | Phenyl fluorophore |

| Fluorescence Quantum Yield | Moderate | Molecular rigidity, nature of substituents on silicon |

Note: These are estimations based on the structure and general spectroscopic principles.

Strategic Applications in Advanced Materials Science and Organic Synthesis

Role as Building Blocks in Organosilicon Polymer Design

The primary application of 1-Methyl-1-phenyl-silacyclopent-3-ene in materials science is as a monomer for the synthesis of novel organosilicon polymers. Through a process known as anionic ring-opening polymerization (AROP), the strained five-membered ring can be opened to create long-chain polymers with unique properties. acs.orgmdpi.com

Precursors for Silicon-Based Polymers with Tunable Properties

Anionic ring-opening polymerization of 1-Methyl-1-phenyl-silacyclopent-3-ene, typically initiated by organolithium reagents like n-butyllithium, yields high molecular weight poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene). acs.org This polymer is characterized by a backbone consisting of alternating methylphenylsilylene units and cis-1,4-butenylene groups.

| Monomer | Initiator System | Resulting Polymer | Key Structural Feature |

|---|---|---|---|

| 1-Methyl-1-phenyl-silacyclopent-3-ene | n-Butyllithium / HMPA | Poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene) | Alternating silylene and cis-butenylene units |

| 1,1,3-Trimethyl-l-silacyclopent-3-ene | n-Butyllithium / HMPA | Poly(l,l,3-trimethyl-l-sila-cis-pent-3-ene) | Regioselectivity influenced by temperature |

Development of Preceramic Polymers for Ceramic Nanocomposites

Organosilicon polymers, including poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene), are valuable as preceramic polymers (PCPs). researchgate.net These polymers can be shaped into desired forms (e.g., fibers, films, or bulk objects) and then converted into ceramic materials through pyrolysis at high temperatures in an inert atmosphere. aip.orgmdpi.comproquest.com This process, known as the polymer-derived ceramic (PDC) route, offers a versatile method for producing advanced ceramics with controlled compositions and microstructures. researchgate.netdtic.mil

Upon pyrolysis, the organic side groups are partially or fully eliminated, and the polymer backbone crosslinks and rearranges to form an amorphous ceramic residue, typically a silicon oxycarbide (SiOC) or silicon carbonitride (SiCN), depending on the pyrolysis atmosphere. aip.org The resulting ceramic nanocomposites exhibit exceptional properties, including high thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in aerospace, electronics, and energy. researchgate.netproquest.com The molecular architecture of the initial preceramic polymer is crucial in determining the final properties of the ceramic product. researchgate.net

Ligand Design in Transition Metal Catalysis

The silacyclopent-3-ene scaffold provides a unique and sterically defined framework for the design of specialized ligands for transition metal catalysis. By functionalizing the silicon atom or the adjacent carbon atoms, multidentate phosphine (B1218219) ligands can be synthesized that exhibit novel coordination chemistry. acs.orgorgsyn.orgnih.govcardiff.ac.uk

Synthesis and Coordination Chemistry of Silacyclopentene-Based Phosphine Ligands

Researchers have successfully synthesized novel phosphine ligands based on the silacyclopentene core, such as 1-((diphenylphosphino)methyl)-1-phenyl-1-silacyclopent-3-ene and 1,1-bis((diphenylphosphino)methyl)-1-silacyclopent-3-ene. acs.org These ligands combine the structural features of the silacyclic ring with the strong coordinating ability of phosphine groups. mdpi.com X-ray crystallography studies on metal complexes have shown that the silacyclopentene ring can adopt a puckered, envelope-like conformation upon coordination to a metal center. acs.org This defined geometry can influence the catalytic activity and selectivity of the resulting metal complex.

Application in Nickel and Ruthenium Catalysis

The phosphine ligands derived from the silacyclopentene framework have been successfully coordinated with transition metals like nickel(II) and ruthenium(II). acs.org For instance, the bidentate ligand 1,1-bis((diphenylphosphino)methyl)-1-silacyclopent-3-ene reacts with appropriate metal precursors to form stable complexes. acs.org

These complexes are of significant interest because nickel and ruthenium are powerful catalysts in a wide array of organic transformations, including cross-coupling, hydrogenation, and metathesis reactions. By creating ligands with a unique steric and electronic profile, such as those based on the 1-methyl-1-phenyl-silacyclopent-3-ene scaffold, it is possible to develop new catalysts with enhanced performance and selectivity for challenging chemical syntheses. acs.orgnih.gov

| Ligand Scaffold | Coordinating Metal | Resulting Complex | Potential Catalytic Application |

|---|---|---|---|

| 1,1-Bis((diphenylphosphino)methyl)-1-silacyclopent-3-ene | Nickel(II) | NiCl₂(L) | Cross-coupling reactions |

| 1,1-Bis((diphenylphosphino)methyl)-1-silacyclopent-3-ene | Ruthenium(II) | CpRuCl(L) | Hydrogenation, Metathesis |

Synthetic Intermediates for Complex Organic Molecular Architectures

Beyond its direct use as a monomer or ligand scaffold, 1-Methyl-1-phenyl-silacyclopent-3-ene and its derivatives serve as valuable synthetic intermediates. The polymer derived from it, poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene), contains carbon-carbon double bonds along its backbone, which are amenable to further chemical modification. dtic.mil

For example, these double bonds can undergo cyclopropanation through reactions like the Simmons-Smith reaction or by the addition of dichlorocarbene (B158193). dtic.mil Such modifications transform the linear polymer into a more complex, three-dimensional architecture, altering its physical and chemical properties. This demonstrates the utility of the initial polymer as a platform for creating even more complex and functionally diverse macromolecular structures. The ability to first create a polymer and then precisely modify its structure highlights the role of the original monomer as a key intermediate in multi-step molecular construction. dtic.milresearchgate.net

Assembly of Polyhydroxylated Molecules via Silacycles

Contribution to Diverse Organosilicon Compound Synthesis

1-Methyl-1-phenyl-silacyclopent-3-ene is a key monomer in the synthesis of novel organosilicon polymers, which can be further modified to create a diverse range of other organosilicon compounds. The primary route to these materials is through the anionic ring-opening polymerization of the silacyclopentene monomer. This process yields high molecular weight poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene), a polymer with a unique microstructure that serves as a platform for subsequent chemical modifications. dtic.mil

The double bonds within the polymer backbone are reactive sites that can undergo various transformations. One notable example is the cyclopropanation of poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene). This reaction can be achieved using a Simmons-Smith reaction or by the addition of dichlorocarbene followed by a Birch reduction. These reactions result in the formation of poly(1-methyl-3,4-methylene-1-phenyl-1-sila-cis-pent-3-ene) and its dichlorinated analog, respectively. dtic.mil These modifications transform the original polymer into new organosilicon materials with altered physical and chemical properties.

The success of these transformations is confirmed through various spectroscopic techniques, which show the changes in the polymer structure. For instance, the disappearance of the vinyl proton signals in the ¹H NMR spectrum and the appearance of new signals corresponding to the cyclopropyl (B3062369) group are indicative of a successful cyclopropanation reaction.

Integration into Oligomeric Systems for Functional Materials

The ability of 1-methyl-1-phenyl-silacyclopent-3-ene to undergo ring-opening polymerization allows for its integration into oligomeric and polymeric systems. These materials are of interest for their potential applications in advanced technologies, owing to their unique electronic and thermal properties.

Synthesis of Hybrid Oligomers with Unique Electronic Properties

The synthesis of oligomers and polymers of 1-methyl-1-phenyl-silacyclopent-3-ene is typically achieved through anionic ring-opening polymerization. This method allows for the formation of poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene) with controlled molecular weights. dtic.mil The resulting polymer can be considered a unique hybrid material, combining the organic polymer backbone with inorganic silicon-containing moieties.

The characterization of these polymers provides insights into their electronic nature. Spectroscopic data from these analyses are presented in the table below.

| Spectroscopic Data | Poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene) | Poly(1-methyl-3,4-methylene-1-phenyl-1-sila-cis-pent-3-ene) |

| ¹H NMR (δ, ppm) | Signals for methyl, phenyl, and vinyl protons. | Absence of vinyl protons, new signals for cyclopropyl protons. dtic.mil |

| ¹³C NMR (δ, ppm) | Resonances for methyl, phenyl, and vinyl carbons. | Disappearance of vinyl carbon signals, new resonances for cyclopropyl carbons. dtic.mil |

| ²⁹Si NMR (δ, ppm) | Characteristic signals for the silicon atom in the polymer backbone. | Shift in silicon resonance upon cyclopropanation. dtic.mil |

| UV Spectroscopy | Provides information on the electronic transitions within the polymer. dtic.mil | Changes in absorption spectra reflect the altered electronic structure. dtic.mil |

Thermal Stability of Silacycle-Containing Oligomeric Materials

The thermal stability of materials is a critical factor for their application in various fields. The oligomers and polymers derived from 1-methyl-1-phenyl-silacyclopent-3-ene exhibit notable thermal stability, which can be evaluated using thermogravimetric analysis (TGA).

The TGA of the modified polymers of 1-methyl-1-phenyl-silacyclopent-3-ene reveals that these materials are stable at elevated temperatures. The thermal stability is influenced by the specific structure of the polymer. For instance, the cyclopropanated derivatives show distinct thermal decomposition profiles compared to the parent polymer. This stability is attributed to the inherent strength of the silicon-carbon and silicon-silicon bonds within the polymer structure.

The following table summarizes the thermal stability data for the modified polymers.

| Polymer | Onset of Decomposition (°C) | Method of Determination |

| Modified Poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene) | Data not specified in the provided text, but mentioned to have been determined. dtic.mil | Thermogravimetric Analysis (TGA) dtic.mil |

Future Research Directions and Emerging Trends

Development of Novel Stereoselective and Enantioselective Synthetic Methodologies for Silacyclopent-3-ene (B12353066), 1-methyl-1-phenyl-

The synthesis of specific stereoisomers of 1-methyl-1-phenyl-silacyclopent-3-ene is a burgeoning area of research. The development of stereoselective and enantioselective synthetic routes is critical for accessing chiral silacyclopentene derivatives, which are valuable building blocks for asymmetric synthesis and the creation of advanced materials with unique optical or electronic properties. While direct enantioselective methods for this specific compound are still under extensive investigation, related research provides a roadmap for future work. For instance, methodologies developed for the enantioselective synthesis of other cyclic compounds, such as cyclopentenes, could be adapted. nih.govrsc.org These often involve asymmetric catalysis, employing chiral ligands to control the stereochemical outcome of the cyclization or functionalization reactions.

Future efforts in this domain are likely to focus on:

Asymmetric Hydrosilylation: The use of chiral catalysts to control the intramolecular hydrosilylation of appropriate diene precursors could afford enantioenriched silacyclopentenes.

Desymmetrization Reactions: Starting from achiral precursors, the use of chiral reagents or catalysts to selectively react with one of two prochiral groups could be a powerful strategy for generating chirality.

Kinetic Resolution: The selective reaction of one enantiomer from a racemic mixture of 1-methyl-1-phenyl-silacyclopent-3-ene or its precursors would leave the other enantiomer in high enantiomeric excess.

The successful development of these methodologies will be instrumental in advancing the application of 1-methyl-1-phenyl-silacyclopent-3-ene in fields where stereochemistry is paramount.

Exploration of New Catalytic Applications of Silacyclopent-3-ene Derivatives in Organic Transformations

Derivatives of silacyclopent-3-ene, including 1-methyl-1-phenyl-silacyclopent-3-ene, have demonstrated significant potential as monomers in ring-opening polymerization (ROP) to produce novel organosilicon polymers. acs.org This catalytic application is a cornerstone of their utility. The strain of the five-membered ring facilitates the ring-opening process, which can be initiated by various catalysts to yield polymers with a silicon atom in the backbone. These polymers exhibit interesting thermal and electronic properties.

Beyond polymerization, the unique reactivity of the silicon center and the double bond within the silacyclopentene ring opens up possibilities for other catalytic applications. Future research is anticipated to explore:

Cross-Coupling Reactions: The silicon-carbon bonds in silacyclopentene derivatives could be activated by transition metal catalysts to participate in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Hydrosilylation Catalysis: Silacyclopentene derivatives could potentially serve as ligands for transition metal catalysts used in hydrosilylation reactions, influencing the selectivity and efficiency of these transformations.

Frustrated Lewis Pair Chemistry: The combination of the Lewis acidic silicon center and a nearby Lewis basic site could lead to the formation of frustrated Lewis pairs capable of activating small molecules like H₂, CO₂, and others.

The exploration of these new catalytic frontiers will undoubtedly expand the synthetic utility of 1-methyl-1-phenyl-silacyclopent-3-ene and its analogues.

Advanced Computational Modeling for Predictive Understanding of Reactivity and Structure

Computational modeling is becoming an indispensable tool for understanding and predicting the behavior of molecules. For 1-methyl-1-phenyl-silacyclopent-3-ene, advanced computational methods can provide deep insights into its structure, bonding, and reactivity, guiding experimental efforts. While specific computational studies on this exact molecule are not extensively documented, the principles of computational chemistry are broadly applicable.

Key areas where computational modeling can make a significant impact include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be used to map out the potential energy surfaces of reactions involving 1-methyl-1-phenyl-silacyclopent-3-ene, such as its polymerization or catalytic transformations. This allows for a detailed understanding of the reaction pathways, transition states, and intermediates.

Prediction of Spectroscopic Properties: Computational methods can accurately predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies. This can aid in the characterization of new compounds and in the interpretation of experimental spectra.

Rational Design of Catalysts and Materials: By modeling the interactions between 1-methyl-1-phenyl-silacyclopent-3-ene and potential catalysts or other molecules, researchers can rationally design new catalysts with improved activity and selectivity, or new materials with desired properties.

The synergy between computational modeling and experimental work will be crucial for accelerating the discovery and development of new applications for silacyclopent-3-ene derivatives.

Design of Next-Generation Organosilicon Materials with Tailored Performance Characteristics

The ability of 1-methyl-1-phenyl-silacyclopent-3-ene to undergo ring-opening polymerization provides a direct route to poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene). acs.org This polymer is a member of the broader class of organosilicon polymers, which are known for their unique properties, including high thermal stability, low glass transition temperatures, and interesting optical and electronic characteristics.

Future research in this area will focus on the design of next-generation organosilicon materials with performance characteristics tailored for specific applications. This can be achieved through several strategies:

Copolymerization: By copolymerizing 1-methyl-1-phenyl-silacyclopent-3-ene with other monomers, it is possible to create materials with a wide range of properties. For example, incorporating different silacyclopentene derivatives or other cyclic monomers can tune the mechanical, thermal, and optical properties of the resulting polymer.

Post-Polymerization Functionalization: The double bonds in the polymer backbone derived from 1-methyl-1-phenyl-silacyclopent-3-ene offer a handle for post-polymerization modification. These double bonds can be functionalized through various chemical reactions, such as hydrogenation, epoxidation, or thiol-ene reactions, to introduce new functionalities and further tailor the material's properties. d-nb.info

Development of Block Copolymers: The synthesis of well-defined block copolymers containing segments derived from 1-methyl-1-phenyl-silacyclopent-3-ene can lead to the formation of self-assembled nanostructures with applications in areas such as nanotechnology and drug delivery.

The continued development of synthetic methodologies for creating precisely controlled polymer architectures will be key to realizing the full potential of 1-methyl-1-phenyl-silacyclopent-3-ene as a building block for advanced organosilicon materials. wiley-vch.de

Q & A

Q. What are the optimal synthetic routes for 1-methyl-1-phenylsilacyclopent-3-ene, and how do reaction conditions influence yield?